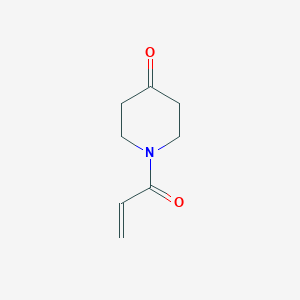

1-Acryloylpiperidin-4-one

説明

1-Acryloylpiperidin-4-one is a piperidone derivative featuring an acryloyl group at the N1 position of the piperidin-4-one scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing cytotoxic agents targeting malignant cells . Its synthesis involves the acylation of 4-piperidone with acryloyl chloride under basic conditions, yielding a high purity product with an impressive 91% yield . The acryloyl moiety introduces α,β-unsaturated carbonyl reactivity, enabling participation in Michael addition or thiol conjugation reactions, which is exploited in drug design to enhance bioactivity or enable covalent binding .

特性

CAS番号 |

79404-69-6 |

|---|---|

分子式 |

C8H11NO2 |

分子量 |

153.18 g/mol |

IUPAC名 |

1-prop-2-enoylpiperidin-4-one |

InChI |

InChI=1S/C8H11NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2H,1,3-6H2 |

InChIキー |

XUZOTORSRZQIJN-UHFFFAOYSA-N |

SMILES |

C=CC(=O)N1CCC(=O)CC1 |

正規SMILES |

C=CC(=O)N1CCC(=O)CC1 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

1-Acryloylpiperidin-4-one vs. 1-Acetylpiperidin-4-amine ()

- Structural Differences : The acetyl group in 1-acetylpiperidin-4-amine replaces the acryloyl group, and the 4-position is substituted with an amine instead of a ketone.

- Synthesis: 1-Acetylpiperidin-4-amine requires acetylation of 4-aminopiperidine, differing from the acryloylation pathway used for 1-acryloylpiperidin-4-one.

1-Acryloylpiperidin-4-one vs. 1-Cyclohexylpiperidin-4-one ()

- Structural Differences : The cyclohexyl group introduces bulkier hydrophobic character compared to the planar acryloyl substituent.

- Applications : 1-Cyclohexylpiperidin-4-one is utilized in organic synthesis but lacks the α,β-unsaturated motif critical for covalent inhibition or thiol conjugation, limiting its utility in targeted therapies .

1-Acryloylpiperidin-4-one vs. N-(2-Isocyanoethyl)acrylamide ()

- Synthetic Efficiency: 1-Acryloylpiperidin-4-one is synthesized with a 91% yield, significantly higher than the 51% yield for N-(2-isocyanoethyl)acrylamide.

- Reactivity: Both compounds contain acryloyl groups, but the isocyanoethyl group in the latter introduces additional functional complexity for multicomponent reactions .

Cytotoxicity in Malignant Cells ()

1-Acryloylpiperidin-4-one derivatives (e.g., compounds 3a–e) exhibit selective cytotoxicity against malignant cells. For example:

| Compound | IC₅₀ (μM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|

| 3a (4-methoxy) | 1.2 | >10 |

| 3b (4-chloro) | 0.8 | >15 |

| 3c (3-nitro) | 2.5 | >5 |

In contrast, non-acryloylated analogs (e.g., series 1) show reduced potency (IC₅₀ > 10 μM), highlighting the critical role of the acryloyl group in enhancing cytotoxicity .

Antimicrobial and Anti-Inflammatory Activity ()

Piperidin-4-one derivatives with acetyl or arylidene substituents (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) demonstrate moderate antimicrobial activity (MIC = 8–32 μg/mL against S. aureus).

Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 1-Acryloylpiperidin-4-one | 169.19 | 0.98 | 12.5 (DMSO) | Not reported |

| 1-Acetylpiperidin-4-amine | 156.21 | 0.45 | 24.3 (Water) | 98–100 |

| 1-Cyclohexylpiperidin-4-one | 195.29 | 2.31 | 1.8 (DMSO) | 45–47 |

The acryloyl group in 1-acryloylpiperidin-4-one balances moderate hydrophobicity (LogP ~1) with sufficient solubility for in vitro assays, whereas the cyclohexyl analog’s high LogP may limit aqueous compatibility .

Key Research Findings

- Synthetic Versatility : 1-Acryloylpiperidin-4-one’s acryloyl group enables facile conjugation with thiols (e.g., mesna) or aldehydes, generating derivatives with tunable bioactivity .

- Selective Cytotoxicity : Derivatives bearing electron-withdrawing substituents (e.g., 4-chloro) exhibit superior cancer cell selectivity, likely due to enhanced electrophilicity and target engagement .

- Limitations: The compound’s α,β-unsaturated carbonyl group may confer off-target reactivity, necessitating structural optimization to minimize toxicity in normal cells .

Q & A

Q. Table 1. Spectral Reference Data for 1-Acryloylpiperidin-4-One

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.4–6.1 (m, acryloyl CH₂), δ 3.8 (m, piperidinone CH₂) | |

| ¹³C NMR | δ 200.2 (C=O), δ 165.5 (acryloyl C=O) | |

| IR (neat) | 1715 cm⁻¹ (C=O stretch) |

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Unreacted piperidin-4-one | Incomplete acylation | Extend reaction time; excess acryloyl chloride |

| Hydrolysis byproducts | Moisture exposure | Use molecular sieves; anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。